(9H-Fluoren-9-YL)methyl N-(2-hydroxy-1-phenylethyl)carbamate
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Overview
Description
Fmoc-L-phenylglycinol: is a derivative of phenylglycinol, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is easily removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis of Fmoc-L-phenylglycinol typically begins with the protection of the amino group of L-phenylglycinol using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-L-phenylglycinol.
Industrial Production Methods: Industrial production of Fmoc-L-phenylglycinol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors with controlled temperature and pH conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-phenylglycinol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-phenylglycinol is extensively used in solid-phase peptide synthesis as a protecting group for the amino group.
Hydrogel Formation: It is used in the formation of hydrogels for various applications, including drug delivery and tissue engineering.
Biology and Medicine:
Antimicrobial Agents: Fmoc-L-phenylglycinol derivatives have shown potential as antimicrobial agents against Gram-positive bacteria.
Drug Delivery: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry:
Mechanism of Action
Mechanism:
Antimicrobial Activity: The antimicrobial activity of Fmoc-L-phenylglycinol is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Hydrogel Formation: The Fmoc group facilitates self-assembly into fibrillar structures through hydrogen bonding and π-π stacking interactions, leading to hydrogel formation.
Molecular Targets and Pathways:
Bacterial Membranes: Targets bacterial cell membranes, causing disruption and cell death.
Self-Assembly Pathways: Involves non-covalent interactions such as hydrogen bonding and π-π stacking for hydrogel formation.
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-tyrosine: Used in peptide synthesis and hydrogel formation.
Fmoc-L-tryptophan: Known for its use in peptide synthesis and as a hydrogelator.
Uniqueness:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxy-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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